Isoxazole-3-carbaldehyde
Overview
Description
Isoxazole-3-carbaldehyde is a heterocyclic compound . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .
Molecular Structure Analysis
The molecular structure of Isoxazole-3-carbaldehyde consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is significant due to its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
Isoxazole-3-carbaldehyde is a solid compound . It has an empirical formula of C4H3NO2 and a molecular weight of 97.07 .Scientific Research Applications
Cascade Formation of Isoxazoles Isoxazole-3-carbaldehyde plays a key role in the cascade formation of isoxazoles, providing a novel approach to 3-substituted isoxazoles-4-carbaldehydes from nitroalkanes and oxetanone. This process is important for the synthesis of 3,4-disubstituted isoxazoles, which are significant building blocks in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Synthesis of Isoxazole Carbaldehydes Isoxazole carbaldehydes are critical starting materials for the synthesis of isoxazole1,4-dihydropyridines. The research highlights an efficient method for the selective oxidation of isoxazolyl carbinols to isoxazole carbaldehydes, which are integral to the construction of complex systems including natural products (Mirzaei et al., 2003).
Intramolecular Cycloaddition for Isoxazolidine Derivatives Isoxazole-3-carbaldehyde is used in the preparation of isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition, representing the first example of highly diastereoselective isoxazolidine derivatives from alkene appended chromene-3-carboxaldehyde (Rao et al., 2016).
Antibacterial and Antifungal Properties Novel isoxazol derivatives synthesized from isoxazole-3-carbaldehyde have shown promising antibacterial and antifungal activities, particularly against E. coli, S. aureus, S. pyogenus, and C. albicans (Wazalwar et al., 2017).
Anti-Cancer Activity Isoxazole-3-carbaldehyde is utilized in the synthesis of compounds that exhibit significant anti-cancer activity, particularly against liver cancer. These compounds have been synthesized through one-pot reactions and have demonstrated effective in vitro anticancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
C-Nucleosides Synthesis Isoxazole-3-carbaldehyde is involved in the synthesis of isoxazole, isoxazoline, and isoxazolidine analogues of C-nucleosides related to pseudouridine, indicating its role in the development of compounds with potential therapeutic applications (Coutouli-argyropoulou et al., 2006).
Safety And Hazards
Isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
1,2-oxazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZOHNNPDZYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593212 | |
Record name | 1,2-Oxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-3-carbaldehyde | |
CAS RN |
89180-61-0 | |
Record name | 1,2-Oxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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